![molecular formula C12H12BNO3 B582092 [4-(2-Aminophenoxy)phenyl]boronic acid CAS No. 957103-98-9](/img/structure/B582092.png)

[4-(2-Aminophenoxy)phenyl]boronic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the addition of organometallic reagents to boranes . The Suzuki-Miyaura coupling reaction is a common method used to synthesize aryl derivatives via C-C bond formation by reacting with different aryl halides over a palladium catalyst .

Molecular Structure Analysis

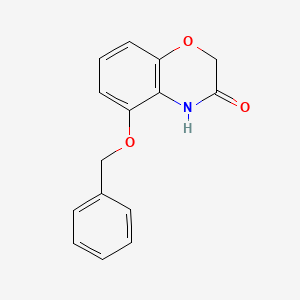

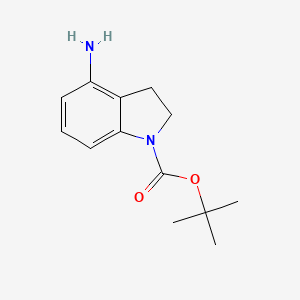

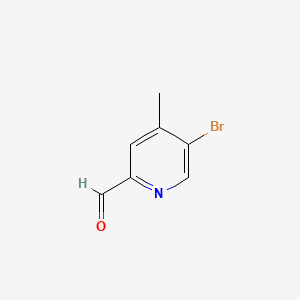

The molecular structure of “[4-(2-Aminophenoxy)phenyl]boronic acid” consists of a boron atom connected to an oxygen atom and a phenyl ring, which is further connected to another phenyl ring through an oxygen atom . The second phenyl ring has an amino group attached .

Chemical Reactions Analysis

Boronic acids, including “[4-(2-Aminophenoxy)phenyl]boronic acid”, are often used in Suzuki-Miyaura coupling reactions . These reactions are widely applied in carbon-carbon bond-forming reactions .

Physical And Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, particularly the cyclic six-membered boroxines . They are stable and easy to handle, making them attractive synthetic intermediates .

Applications De Recherche Scientifique

Drug Delivery Systems

Boronic acids, including [4-(2-Aminophenoxy)phenyl]boronic acid, have garnered attention as potential drug carriers. Their reversible interactions with cis-diols (such as those found in sugars) allow for targeted drug delivery. Researchers have explored boronic acid-based prodrugs and nanoparticles for controlled release, enhancing drug efficacy while minimizing side effects .

Fluorescent Sensors

The unique properties of boronic acids make them excellent candidates for designing fluorescent sensors. By exploiting their affinity for diols, researchers have developed sensors for specific analytes. For instance, a boronic acid-pyrene sensor has been used to detect catechol and its derivatives, including dopamine and DOPA .

Click Chemistry

Boronic acid-based click reactions have gained prominence in chemical biology and supramolecular chemistry. Among these, cis-diol conjugation stands out. Researchers have harnessed boronic acids for dynamic covalent chemistry, enabling reversible bond formation in various applications .

Catalysis

Boronic acids exhibit catalytic activity in diverse transformations. One notable example is the protodeboronation of pinacol boronic esters. This reaction has been employed in the synthesis of complex molecules, such as indolizidines, with good diastereoselectivity .

Safety and Hazards

Orientations Futures

Boronic acid-based compounds have inspired the exploration of novel chemistries to fuel emergent sciences . They have been used in various applications, including chemical biology, medicinal chemistry, biomedical devices, and material chemistry . The development of new stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery is a promising future direction .

Mécanisme D'action

Target of Action

Boronic acids are known to interact with amino acid residues that can donate a pair of electrons to the boron, including serine, histidine, and lysine .

Mode of Action

The mode of action of [4-(2-Aminophenoxy)phenyl]boronic acid involves the formation of reversible covalent bonds with 1,2- and 1,3-diols . This interaction mimics certain biological processes, such as protein-substrate interactions .

Biochemical Pathways

Boronic acids are known to participate in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

Boronic acids are generally considered to be relatively stable, readily prepared, and environmentally benign .

Result of Action

Boronic acids are known to bind to diol and polyol motifs, which are present in saccharides and catechols . They can also form bonds with nucleophilic amino acid side chains such as that of serine .

Action Environment

Boronic acids are generally considered to be environmentally benign .

Propriétés

IUPAC Name |

[4-(2-aminophenoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8,15-16H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEZAQBUIMTLIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC=CC=C2N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101274083 | |

| Record name | B-[4-(2-Aminophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(2-Aminophenoxy)phenyl]boronic acid | |

CAS RN |

957103-98-9 | |

| Record name | B-[4-(2-Aminophenoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957103-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[4-(2-Aminophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B582023.png)

![2-Amino-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B582029.png)